2-Fluoro-3-methylbutanoic acid (CAS 1578-62-7), also known as 2-fluoroisovaleric acid, is an alpha-fluorinated branched-chain carboxylic acid utilized as a specialized building block in organic synthesis, medicinal chemistry, and materials science [1]. With a molecular weight of 120.12 g/mol, this compound serves as a fluorinated isostere for valine and isovaleric acid derivatives. The introduction of the highly electronegative fluorine atom at the alpha position fundamentally alters the molecule's electron density, significantly lowering its pKa and increasing its polarity compared to non-fluorinated aliphatic baselines[1]. These modified physicochemical properties make it a critical precursor for synthesizing metabolically stable enzyme inhibitors, advanced peptidomimetics, and chiral tails for liquid crystal technologies.
Procurement of generic non-fluorinated analogs, such as isovaleric acid (3-methylbutanoic acid), fails when specific physicochemical and metabolic profiles are required. The absence of the alpha-fluorine in isovaleric acid leaves the alpha-carbon vulnerable to rapid metabolic oxidation, rendering it unsuitable for stable peptidomimetic design [2]. Furthermore, standard isovaleric acid possesses a pKa of approximately 4.8, which is insufficiently acidic for formulations requiring a predominantly ionized state at lower pH levels [1]. Conversely, substituting with larger alpha-halo acids, such as 2-bromo-3-methylbutanoic acid, introduces excessive steric bulk that disrupts molecular packing in materials science applications, such as ferroelectric liquid crystals. 2-Fluoro-3-methylbutanoic acid provides a critical balance of a strong electron-withdrawing dipole with minimal steric hindrance.
The introduction of the highly electronegative alpha-fluorine atom significantly alters the acidity of the carboxylic acid group. While the non-fluorinated parent compound, isovaleric acid, has a pKa of approximately 4.8, 2-fluoro-3-methylbutanoic acid exhibits a much lower pKa of ~2.8 [1]. This 2.0-unit reduction shifts the ionization equilibrium at physiological and formulation pH, enhancing aqueous solubility and altering membrane permeability.
| Evidence Dimension | Carboxylic acid pKa |
| Target Compound Data | ~2.8 |
| Comparator Or Baseline | Isovaleric acid (pKa ~4.8) |
| Quantified Difference | ~2.0 unit reduction in pKa |
| Conditions | Aqueous solution, standard conditions |
Crucial for tuning the solubility and pharmacokinetic profile of peptide isosteres and small-molecule therapeutics.
In drug design, the alpha-proton of branched aliphatic acids like isovaleric acid and valproic acid is highly susceptible to metabolic oxidation. Substituting this proton with fluorine in 2-fluoro-3-methylbutanoic acid completely blocks alpha-oxidation while retaining the steric profile of the isopropyl group [1]. This creates a metabolically stable isostere that maintains the necessary branched-chain structure for target binding without the rapid degradation seen in generic aliphatic acids.
| Evidence Dimension | Susceptibility to alpha-oxidation |
| Target Compound Data | Blocked (metabolically stable at alpha position) |
| Comparator Or Baseline | Isovaleric acid (highly susceptible to alpha-oxidation) |
| Quantified Difference | Complete blockade of alpha-metabolism |
| Conditions | In vivo metabolic pathways (e.g., CYP450 or related oxidative enzymes) |
Allows buyers to synthesize longer-lasting enzyme inhibitors and peptidomimetics by preventing premature metabolic clearance.
When used as a chiral tail in ferroelectric liquid crystals, 2-fluoro-3-methylbutanoic acid provides a critical balance of electronic and steric properties. Compared to alpha-bromo analogs, the alpha-fluoro substitution introduces a strong dipole moment directly at the asymmetric center with minimal steric disruption [1]. This specific combination dictates the conformational preferences of the chiral tail, favoring the formation of the desired SmC* (chiral smectic C) mesophase over less ordered states.
| Evidence Dimension | Steric bulk vs. Dipole moment in chiral tails |
| Target Compound Data | High dipole moment, minimal steric bulk (favors SmC* phase) |
| Comparator Or Baseline | 2-Bromo-3-methylbutanoic acid (high steric bulk, disrupts packing) |
| Quantified Difference | Optimized phase transition behavior due to smaller van der Waals radius of fluorine vs. bromine |
| Conditions | Thermotropic liquid crystal phase evaluation (DSC and optical microscopy) |
Essential for materials scientists procuring precursors to engineer stable, high-performance ferroelectric liquid crystal displays.
Due to its resistance to alpha-oxidation[2], 2-fluoro-3-methylbutanoic acid is the preferred precursor for designing valine or isovaleric acid isosteres in peptide-based drugs. It ensures that the resulting therapeutic maintains the necessary branched-chain target binding profile while avoiding rapid metabolic degradation.
The ~2.0 unit pKa reduction compared to standard isovaleric acid [1] makes this compound ideal for tuning the ionization state of active pharmaceutical ingredients (APIs). It is utilized when a higher degree of aqueous solubility or a specific charge state is required at physiological pH.
In materials science, this compound is procured to synthesize chiral tails for thermotropic liquid crystals. Its strong dipole moment and minimal steric bulk uniquely support the formation of the enantiotropic or monotropic SmC* mesophases [3], which are critical for high-response ferroelectric displays.
Corrosive;Irritant